molecular formula C19H17N3O4 B11365038 2-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid

2-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid

Cat. No.: B11365038
M. Wt: 351.4 g/mol
InChI Key: ULZGUIVJNQPAPB-UHFFFAOYSA-N
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Description

2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The 1,2,4-oxadiazole ring is known for its versatility and presence in various therapeutic agents, including those used for treating diseases such as Duchenne muscular dystrophy, hypertension, and Parkinson’s disease .

Chemical Reactions Analysis

2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its therapeutic effects. For example, some derivatives of 1,2,4-oxadiazole have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Comparison with Similar Compounds

2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid can be compared with other similar compounds, such as:

These compounds share the 1,2,4-oxadiazole ring but differ in their specific substituents and therapeutic applications, highlighting the versatility and uniqueness of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid

InChI

InChI=1S/C19H17N3O4/c23-16(20-15-10-5-4-9-14(15)19(24)25)11-6-12-17-21-18(22-26-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23)(H,24,25)

InChI Key

ULZGUIVJNQPAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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